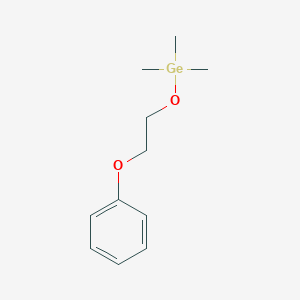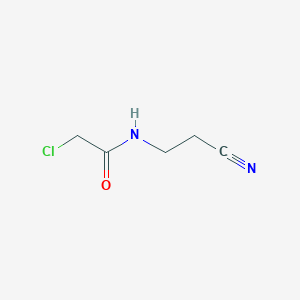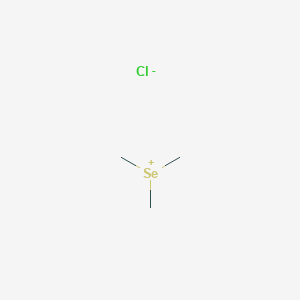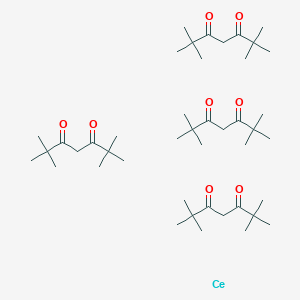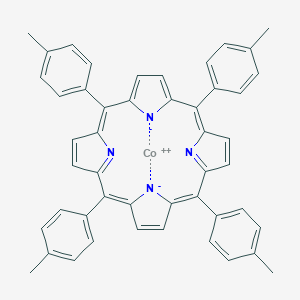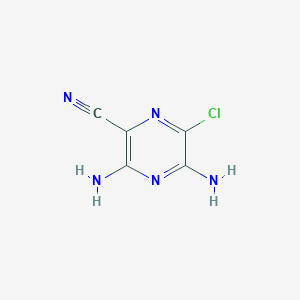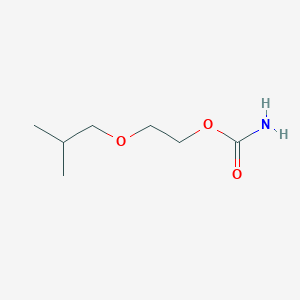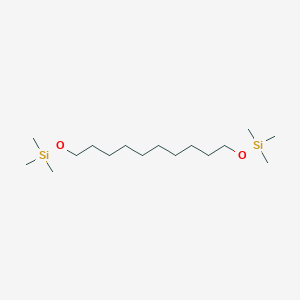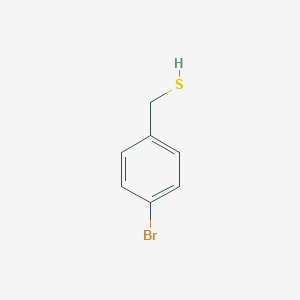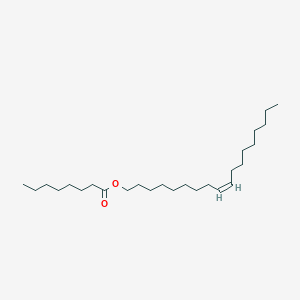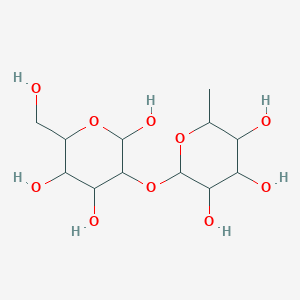![molecular formula C15H12F3NO2 B102143 Benzyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 18585-04-1](/img/structure/B102143.png)
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate, commonly referred to as BTFC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of carbamates and is known for its ability to inhibit the activity of various enzymes and proteins.
作用機序
BTFC inhibits the activity of enzymes and proteins by binding to their active sites. It forms a covalent bond with the active site of the enzyme or protein, which prevents the substrate from binding and inhibits the activity of the enzyme or protein.
Biochemical and Physiological Effects
BTFC has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholine in the brain, which has been linked to the treatment of various neurological disorders. It has also been shown to decrease the levels of bicarbonate in the body, which has been linked to the treatment of various diseases such as glaucoma and epilepsy.
実験室実験の利点と制限
BTFC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it also has some limitations. It is toxic and must be handled with care, and its inhibitory activity can vary depending on the enzyme or protein being targeted.
将来の方向性
There are several future directions for research on BTFC. One area of research is the development of more selective inhibitors that target specific enzymes or proteins. Another area of research is the development of BTFC derivatives that have improved pharmacological properties such as increased potency and decreased toxicity. Finally, the use of BTFC in animal models of disease could provide valuable insights into the mechanisms of various diseases and the development of new treatments.
合成法
The synthesis of BTFC involves the reaction of benzyl isocyanate with 3-(trifluoromethyl)aniline in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as recrystallization or chromatography.
科学的研究の応用
BTFC has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters in the brain. This inhibition has been linked to the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
BTFC has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been linked to the treatment of various diseases such as glaucoma and epilepsy.
特性
CAS番号 |
18585-04-1 |
|---|---|
製品名 |
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
分子式 |
C15H12F3NO2 |
分子量 |
295.26 g/mol |
IUPAC名 |
benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)12-7-4-8-13(9-12)19-14(20)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) |
InChIキー |
KRTABQHKTWKZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
同義語 |
Carbanilic acid, m-(trifluoromethyl)-, benzyl ester (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



